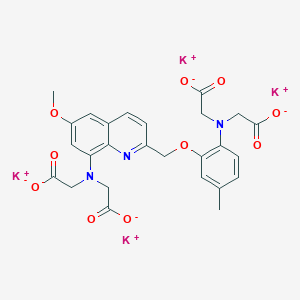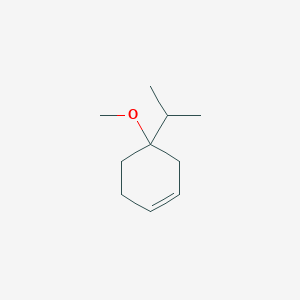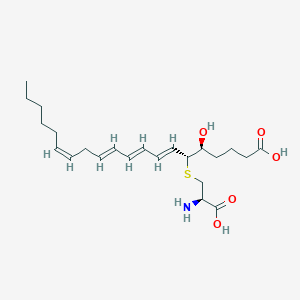
N-Methyltacrine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyltacrine is a synthetic compound that belongs to the family of acetylcholinesterase inhibitors. It was first synthesized in the early 1990s and has since gained attention as a potential therapeutic agent for Alzheimer's disease. However, its application in scientific research goes beyond its potential therapeutic properties.
Wirkmechanismus
N-Methyltacrine inhibits acetylcholinesterase by binding to the active site of the enzyme. This prevents the enzyme from breaking down acetylcholine, which leads to an increase in the concentration of acetylcholine in the synapse. The increased concentration of acetylcholine enhances cholinergic neurotransmission, which may improve cognitive function in Alzheimer's disease patients.
Biochemical and Physiological Effects
N-Methyltacrine has been shown to increase the concentration of acetylcholine in the synapse, which enhances cholinergic neurotransmission. This may improve cognitive function in Alzheimer's disease patients. In addition, N-Methyltacrine has been shown to inhibit the activity of butyrylcholinesterase, another enzyme that breaks down acetylcholine. This may further increase the concentration of acetylcholine in the synapse and enhance cholinergic neurotransmission.
Vorteile Und Einschränkungen Für Laborexperimente
N-Methyltacrine is a useful tool for studying the role of acetylcholine in various physiological processes. It is a potent inhibitor of acetylcholinesterase and has been shown to increase the concentration of acetylcholine in the synapse. However, N-Methyltacrine has limitations in terms of its specificity. It inhibits both acetylcholinesterase and butyrylcholinesterase, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-Methyltacrine. One area of interest is the development of more specific acetylcholinesterase inhibitors. This may help to reduce the side effects associated with non-specific inhibition of cholinesterases. Another area of interest is the investigation of the role of acetylcholine in other physiological processes, such as cardiovascular function and inflammation. Finally, the potential therapeutic properties of N-Methyltacrine in other neurological disorders, such as Parkinson's disease, should be explored.
Synthesemethoden
The synthesis of N-Methyltacrine involves the reaction of 9-aminoacridine with N-methyl-4-piperidone. The reaction yields N-Methyltacrine as a yellow solid with a melting point of 250-251°C. The purity of the compound can be determined by high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).
Wissenschaftliche Forschungsanwendungen
N-Methyltacrine has been studied extensively for its potential therapeutic properties in Alzheimer's disease. It has been shown to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning. By inhibiting acetylcholinesterase, N-Methyltacrine increases the availability of acetylcholine, which may improve cognitive function in Alzheimer's disease patients.
In addition to its potential therapeutic properties, N-Methyltacrine has been used in scientific research to study the role of acetylcholine in various physiological processes. For example, it has been used to study the effects of acetylcholine on muscle contraction and to investigate the role of acetylcholine in the regulation of blood pressure.
Eigenschaften
CAS-Nummer |
136297-33-1 |
|---|---|
Produktname |
N-Methyltacrine |
Molekularformel |
C14H16N2 |
Molekulargewicht |
211.29 g/mol |
IUPAC-Name |
N-(111C)methyl-1,2,3,4-tetrahydroacridin-9-amine |
InChI |
InChI=1S/C14H16N2/c1-15-14-10-6-2-4-8-12(10)16-13-9-5-3-7-11(13)14/h2,4,6,8H,3,5,7,9H2,1H3,(H,15,16)/i1-1 |
InChI-Schlüssel |
OBXGPCSAPSCKID-BJUDXGSMSA-N |
Isomerische SMILES |
[11CH3]NC1=C2CCCCC2=NC3=CC=CC=C31 |
SMILES |
CNC1=C2CCCCC2=NC3=CC=CC=C31 |
Kanonische SMILES |
CNC1=C2CCCCC2=NC3=CC=CC=C31 |
Synonyme |
1,2,3,4-tetrahydro-9-methylaminoacridine methyl-tacrine MTHA-N N-methyl-THA N-methyltacrine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2R,4R)-4-Aminooxolan-2-yl]methanol](/img/structure/B162710.png)
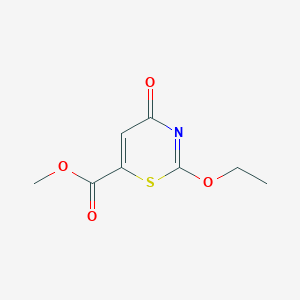
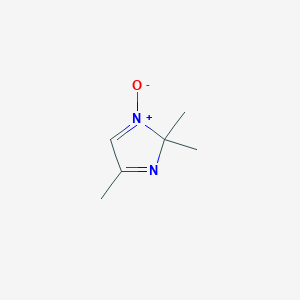

![2-(2-bromoethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B162719.png)
![Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B162722.png)


